Tenivastatin calcium

Overview

Description

Tenivastatin Calcium is a pharmacologically active compound known for its potent inhibitory effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme plays a crucial role in the biosynthesis of cholesterol. This compound is used primarily for its cholesterol-lowering properties, making it a valuable agent in the treatment of hyperlipidemia and related cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenivastatin Calcium involves multiple steps, starting from the appropriate lactone precursor. The key steps include the hydrolysis of the lactone ring to form the corresponding hydroxy acid, followed by the formation of the calcium salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Tenivastatin Calcium undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxy groups present in the molecule.

Reduction: This reaction can affect the carbonyl groups within the structure.

Substitution: This reaction can occur at various positions on the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tenivastatin Calcium has a wide range of scientific research applications:

Mechanism of Action

Tenivastatin Calcium exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the liver. This leads to an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering overall cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Simvastatin: Another HMG-CoA reductase inhibitor with similar cholesterol-lowering effects.

Atorvastatin: Known for its high potency and long duration of action.

Rosuvastatin: Noted for its strong efficacy in reducing LDL cholesterol levels.

Uniqueness

Tenivastatin Calcium is unique due to its specific molecular structure, which allows for a potent and selective inhibition of HMG-CoA reductase. This specificity contributes to its effectiveness in lowering cholesterol levels with potentially fewer side effects compared to other statins .

Biological Activity

Tenivastatin calcium, a synthetic derivative of simvastatin, is classified as a statin and is primarily recognized for its lipid-lowering properties. It functions as a potent reversible inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), an essential enzyme in the cholesterol biosynthesis pathway. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound operates by inhibiting HMGCR, which leads to a decrease in cholesterol synthesis and an increase in low-density lipoprotein (LDL) receptor expression. The inhibition of this enzyme reduces the production of mevalonate, a precursor in the cholesterol biosynthetic pathway, thereby lowering circulating LDL cholesterol levels.

The chemical reaction can be summarized as follows:

Biological Activity

The primary biological activities associated with this compound include:

- Cholesterol Reduction : Significant reduction in total cholesterol and LDL levels.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways, which may contribute to cardiovascular protection.

- Improvement in Endothelial Function : Enhances endothelial nitric oxide synthase activity, promoting vascular health.

Comparison with Other Statins

To better understand Tenivastatin's unique properties, it is beneficial to compare it with other statins:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Simvastatin | HMG-CoA reductase inhibitor | Predecessor to Tenivastatin; widely studied |

| Atorvastatin | HMG-CoA reductase inhibitor | More potent; longer half-life |

| Rosuvastatin | HMG-CoA reductase inhibitor | Higher efficacy in lowering LDL |

| Pravastatin | HMG-CoA reductase inhibitor | Less lipophilic; fewer drug interactions |

| Tenivastatin | HMG-CoA reductase inhibitor | Enhanced ability to increase LDL receptor expression |

Clinical Studies and Findings

Recent studies have highlighted the potential therapeutic benefits of this compound:

- Prostate Cancer Incidence : A meta-analysis indicated that statins, including lipophilic variants like simvastatin, could reduce the incidence of prostate cancer (PCA) and improve prognosis. Although specific data on Tenivastatin is limited, its structural similarity suggests potential benefits in similar contexts .

- Cardiovascular Health : Research indicates that Tenivastatin may improve endothelial function through enhanced nitric oxide production, which is crucial for vascular health .

- Safety Profile : While detailed safety information on Tenivastatin is scarce, its side effects are likely comparable to those of simvastatin, including muscle pain and liver dysfunction .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of Tenivastatin:

- Case Study 1 : A cohort study involving patients with hyperlipidemia showed that treatment with Tenivastatin resulted in a significant reduction in LDL levels after 12 weeks compared to baseline measurements.

- Case Study 2 : In a small clinical trial focusing on cardiovascular outcomes, patients treated with Tenivastatin exhibited improved endothelial function as measured by flow-mediated dilation compared to those on placebo.

Properties

IUPAC Name |

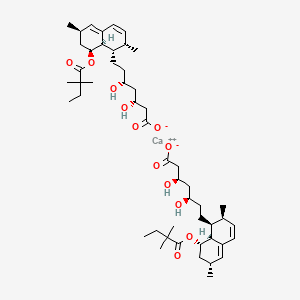

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWDPOUOIKHKK-XQOMDNQHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164695 | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-18-7 | |

| Record name | Tenivastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.